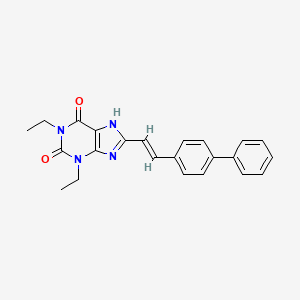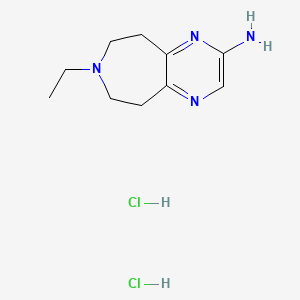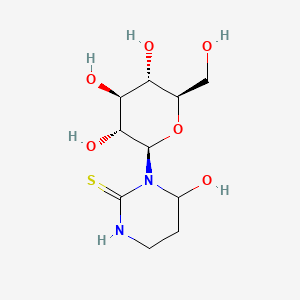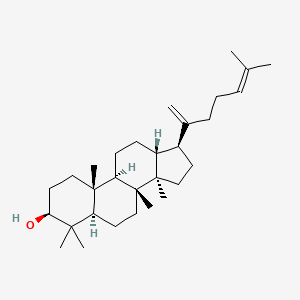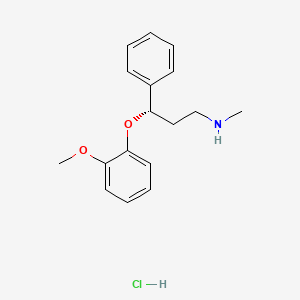
Nisoxetine hydrochloride, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nisoxetine hydrochloride, (-)-, also known as LY-94939, is a potent and selective inhibitor of the norepinephrine transporter. It was originally synthesized in the early 1970s by researchers at Eli Lilly and Company. Although it was initially investigated as a potential antidepressant, it has no current clinical applications in humans. Instead, it is widely used in scientific research as a standard selective norepinephrine reuptake inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nisoxetine hydrochloride is synthesized through a series of chemical reactions. The synthesis typically involves the reaction of 2-methoxyphenol with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then reacted with N-methylbenzylamine to produce the final product, nisoxetine .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Nisoxetine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Nisoxetine can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert nisoxetine into different reduced forms.
Substitution: Nisoxetine can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of nisoxetine can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
Nisoxetine hydrochloride is widely used in scientific research due to its selective inhibition of the norepinephrine transporter. Some of its applications include:
Chemistry: Used as a standard compound in studies involving norepinephrine transporters.
Biology: Employed in research on neurotransmitter transport and regulation.
Medicine: Investigated for its potential effects on obesity, energy balance, and local analgesia.
Industry: Utilized in the development of new drugs targeting norepinephrine transporters
Mechanism of Action
Nisoxetine hydrochloride exerts its effects by selectively inhibiting the norepinephrine transporter. This inhibition prevents the reuptake of norepinephrine into presynaptic neurons, leading to increased levels of norepinephrine in the synaptic cleft. The molecular targets involved include the sodium-dependent noradrenaline transporter, dopamine transporter, and serotonin transporter .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to nisoxetine hydrochloride include:
Fluoxetine hydrochloride: A selective serotonin reuptake inhibitor.
Tomoxetine hydrochloride: A norepinephrine reuptake inhibitor.
Duloxetine hydrochloride: A serotonin-norepinephrine reuptake inhibitor.
Uniqueness
Nisoxetine hydrochloride is unique due to its high selectivity for the norepinephrine transporter, being about 1000-fold more potent in blocking norepinephrine uptake than serotonin and 400-fold more potent than dopamine. This high selectivity makes it a valuable tool in research focused on norepinephrine transport and related physiological processes .
Properties
CAS No. |
114446-54-7 |
|---|---|
Molecular Formula |
C17H22ClNO2 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
(3S)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H/t15-;/m0./s1 |
InChI Key |
LCEURBZEQJZUPV-RSAXXLAASA-N |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


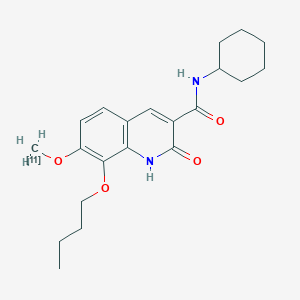
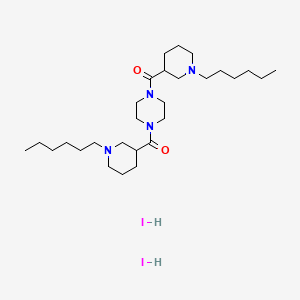
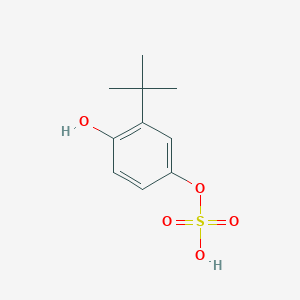
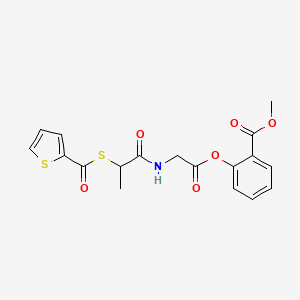
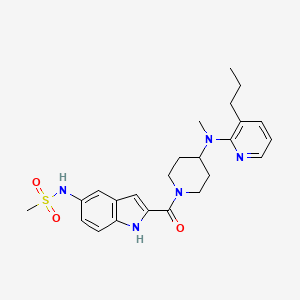
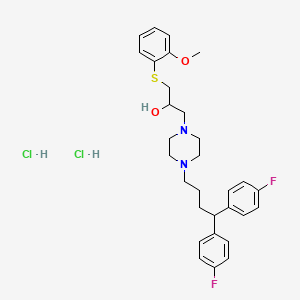

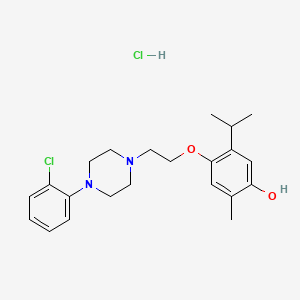
![(E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate](/img/structure/B12764136.png)
